Azocane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azocane-1-sulfonyl chloride is a chemical compound used in pharmaceutical testing . It is a type of sulfonyl chloride, which is an important class of compounds in organic synthesis .

Synthesis Analysis

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of the desired sulfonyl chloride with the desired amine under dry and basic conditions . The synthesis of sulfonyl chlorides is also possible via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .

Molecular Structure Analysis

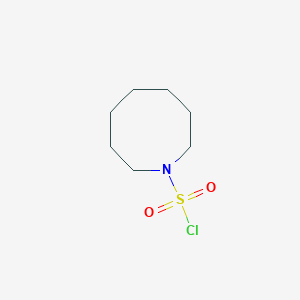

The molecular structure of Azocane-1-sulfonyl chloride includes a sulfonyl chloride group attached to an azocane ring .

Chemical Reactions Analysis

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are key intermediates in various chemical reactions. They can react with amines to form sulfonamides . They can also undergo reactions with Grignard reagents to form sulfinates .

Aplicaciones Científicas De Investigación

Synthesis of Aryl Chlorides

Azocane-1-sulfonyl chloride serves as a valuable reagent for the synthesis of aryl chlorides. Under UV or purple light irradiation, it selectively converts S-arylthioacetates into arylchlorides. This chromoselective process allows chemists to tailor the reaction outcome by varying the color of incident light . The resulting aryl chlorides find applications in pharmaceuticals, agrochemicals, and materials science.

Sulfonyl Chlorides Production

In the presence of blue or white light, Azocane-1-sulfonyl chloride efficiently generates sulfonyl chlorides. These compounds are essential intermediates in various chemical transformations, including the synthesis of sulfonamides, dyes, and pharmaceuticals. The ability to selectively produce sulfonyl chlorides using light as a trigger represents a powerful synthetic strategy .

Diaryldisulfide Formation

When exposed to green to red light, Azocane-1-sulfonyl chloride undergoes a transformation to yield diaryldisulfides. These compounds have applications in materials science, including as cross-linking agents, antioxidants, and lubricant additives. The chromoselective conversion of thioacetates to diaryldisulfides demonstrates the versatility of this reagent .

Visible-Light-Induced Iodosulfonyl Reactions

Azocane-1-sulfonyl chloride can participate in visible-light-induced reactions. For instance, in water, an efficient iodosulfonyl reaction of alkenes occurs at room temperature using an electron donor-acceptor (EDA) complex strategy. The addition of a cationic surfactant facilitates the formation of colored EDA complexes, enabling green and sustainable transformations .

Photocatalytic Transformations

Researchers have explored the use of Azocane-1-sulfonyl chloride as a photocatalyst. By harnessing its unique properties, such as intraband states, singlet oxygen sensitization, and multi-electron transfer, scientists can design novel photochemical reactions. These transformations have implications in green chemistry, drug discovery, and materials synthesis .

Functionalization of Organic Molecules

Azocane-1-sulfonyl chloride can be employed for the functionalization of organic molecules. Its reactivity with various nucleophiles allows the introduction of sulfonyl groups into diverse substrates. This functional group is valuable for modulating the properties of organic compounds, such as their solubility, stability, and bioactivity.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are important intermediates in the synthesis of a wide range of compounds, including sulfonamides . They have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science . Future research may focus on developing new synthetic strategies and methods for modifying functional groups .

Propiedades

IUPAC Name |

azocane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVHFTVTIMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azocane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)

![N-(4-isopropylphenyl)-2-(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-ylthio)acetamide](/img/structure/B2578767.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)